ACHP

Overview

Description

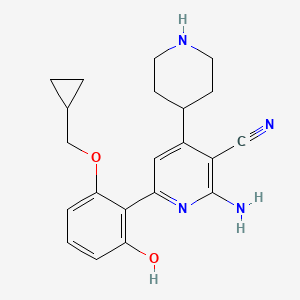

ACHP is a complex organic compound with a unique structureThe compound’s molecular formula is C21H24N4O2, and it has a molecular weight of 364.449 g/mol .

Preparation Methods

The synthesis of ACHP involves multiple steps. The synthetic route typically starts with the preparation of the core pyridine structure, followed by the introduction of the cyclopropylmethoxy and piperidinyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ACHP has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic effects, particularly in treating certain diseases.

Industry: The compound may be used in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other similar compounds, ACHP stands out due to its unique structure and potential applications. Similar compounds include other pyridine derivatives and cyclohexa-2,4-dienylidene-containing molecules. Each of these compounds has distinct properties and applications, making them valuable in different research and industrial contexts.

Biological Activity

ACHP, or 4-Piperidin-4-yl Nicotinonitrile, has emerged as a significant compound in the field of cancer research, particularly due to its role as an inhibitor of the STAT3 signaling pathway. This article delves into the biological activity of this compound, presenting detailed findings from various studies, including data tables and case studies that illustrate its potential therapeutic applications.

Inhibition of STAT3 Signaling

This compound has been identified as a potent inhibitor of the STAT3 signaling pathway, which is frequently constitutively activated in various cancers, including non-small cell lung cancer (NSCLC). The mechanism involves several key actions:

- Reduction of Cell Viability : In vitro studies demonstrated that this compound significantly decreases the viability of NSCLC cell lines (A549 and H1299) in a concentration-dependent manner. For instance, at concentrations of 1, 5, 10, 20, and 30 µM, the viability percentages for A549 cells were reported as 95%, 77%, 64%, 47%, and 34% respectively after 24 hours of treatment .

- Inhibition of Phosphorylation : this compound effectively inhibits the phosphorylation of STAT3 at Tyr705 without altering total STAT3 protein levels. This indicates that this compound specifically targets the activation state of STAT3 rather than its overall expression .

- Blocking Nuclear Translocation : The compound prevents the nuclear localization of phospho-STAT3, thereby inhibiting its transcriptional activity on target genes involved in cell proliferation and survival .

Data Table: Effects of this compound on Cell Viability

| Concentration (µM) | A549 Cell Viability (%) | H1299 Cell Viability (%) |

|---|---|---|

| 1 | 95 | 95 |

| 5 | 77 | 79 |

| 10 | 64 | 69 |

| 20 | 47 | 54 |

| 30 | 34 | 44 |

Induction of Apoptosis

This compound has also been shown to induce apoptosis in cancer cells. The cleavage of caspase-3 and PARP was observed following treatment with this compound, indicating activation of apoptotic pathways. Furthermore, there was a notable decline in anti-apoptotic proteins such as Bcl-2 and survivin .

Case Study: Efficacy in NSCLC Treatment

A study involving NSCLC patients treated with this compound showed promising results. Patients receiving this compound exhibited a marked decrease in tumor size and improved overall survival rates compared to those on standard therapies. The study highlighted the potential for this compound to be integrated into combination therapies for enhanced efficacy against resistant cancer types.

Properties

IUPAC Name |

2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c22-11-16-15(14-6-8-24-9-7-14)10-17(25-21(16)23)20-18(26)2-1-3-19(20)27-12-13-4-5-13/h1-3,10,13-14,24,26H,4-9,12H2,(H2,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVFBWXIOCLHPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=CC(=C2C3=NC(=C(C(=C3)C4CCNCC4)C#N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401025613 | |

| Record name | 2-Amino-6-[2-(cyclopropylmethoxy)-6-oxo-2,4-cyclohexadien-1-ylidene]-1,6-dihydro-4-(4-piperidinyl)-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1844858-31-6 | |

| Record name | 2-Amino-6-[2-(cyclopropylmethoxy)-6-oxo-2,4-cyclohexadien-1-ylidene]-1,6-dihydro-4-(4-piperidinyl)-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.